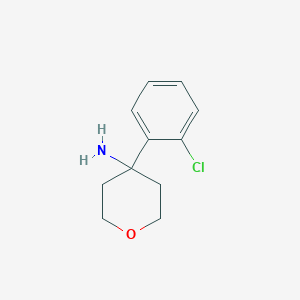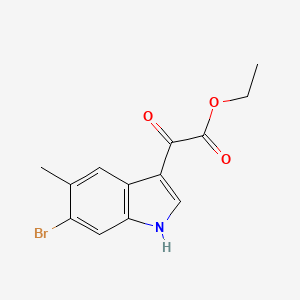
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether is a complex organic compound with the molecular formula C21H25IO4 and a molecular weight of 468.33 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a tert-butylcarbonate group and an ether linkage to a phenyl-iodo-propyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
準備方法
The synthesis of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with a tert-butylcarbonate group. This can be achieved through the reaction of 2-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine.
Formation of the Ether Linkage: The next step involves the formation of the ether linkage. This is typically done by reacting the substituted benzene with 1-phenyl-3-iodopropane in the presence of a strong base like sodium hydride (NaH).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Hydrolysis: The tert-butylcarbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether involves its interaction with specific molecular targets. The compound acts as an inhibitor of monoamine transporters, thereby affecting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have therapeutic effects in the treatment of neurological disorders.
類似化合物との比較
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether can be compared with other similar compounds, such as:
Di-tert-butyl dicarbonate:
Methyl tert-butyl ether (MTBE): A common solvent used in organic chemistry with similar structural features but different applications.
The uniqueness of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether lies in its specific structure and its application as a monoamine uptake inhibitor, which distinguishes it from other compounds with similar functional groups.
特性
分子式 |
C21H25IO4 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
tert-butyl [4-(3-iodo-1-phenylpropoxy)-3-methylphenyl] carbonate |
InChI |
InChI=1S/C21H25IO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3 |
InChIキー |
RHARZRBRSPUSSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCI)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


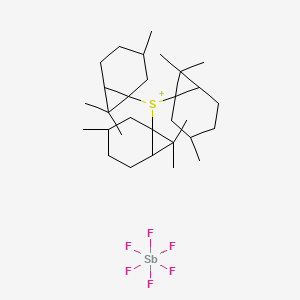
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
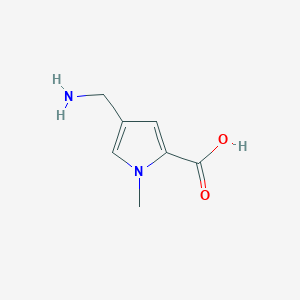
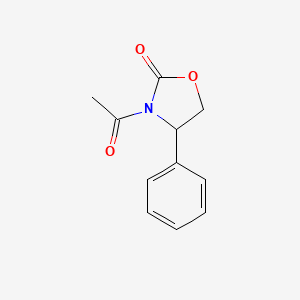
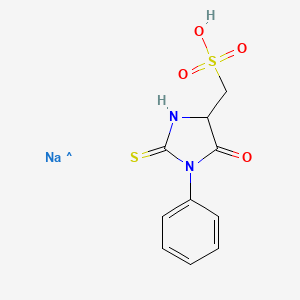
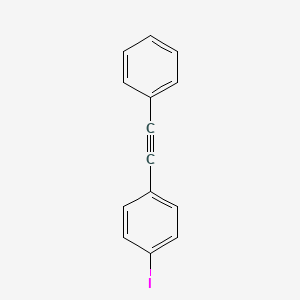
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)

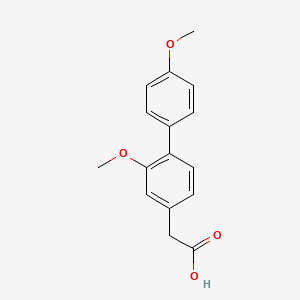
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)

